REACTION_CXSMILES
|
CC([N:5]([CH:9]1[CH2:14][CH2:13][N:12]([CH2:15][C:16]2[CH:21]=[CH:20][C:19]([O:22][CH3:23])=[CH:18][CH:17]=2)[CH2:11][CH2:10]1)C(=O)[O-])(C)C.FC(F)(F)C(O)=O>C(Cl)Cl>[NH2:5][CH:9]1[CH2:10][CH2:11][N:12]([CH2:15][C:16]2[CH:21]=[CH:20][C:19]([O:22][CH3:23])=[CH:18][CH:17]=2)[CH2:13][CH2:14]1
|
Name
|
1,1-dimethylethyl1-[(4-methoxyphenyl)methyl]-4-piperidinylcarbamate
|
Quantity
|
0.02 mol
|
Type
|
reactant
|
Smiles
|
CC(C)(C)N(C([O-])=O)C1CCN(CC1)CC1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
0.01 mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
0.08 mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
CUSTOM
|
Details
|
The crude solution was evaporated in vacuo, residual material
|
Type
|
DISSOLUTION
|
Details
|
dissolved in water
|
Type
|
WASH
|
Details
|
the aqueous phase washed with ether
|
Type
|
EXTRACTION
|
Details
|
Extraction of the basified solution with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying of the chloroform
|
Type
|
CUSTOM
|
Details
|
removal of the solvent
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1CCN(CC1)CC1=CC=C(C=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |